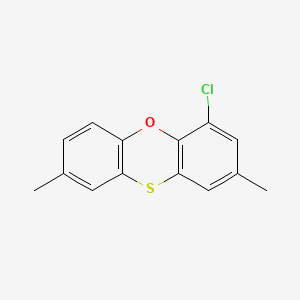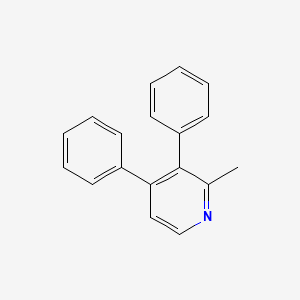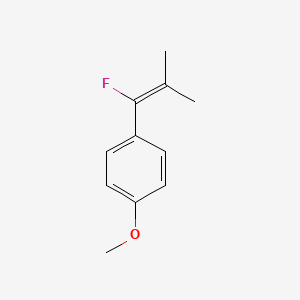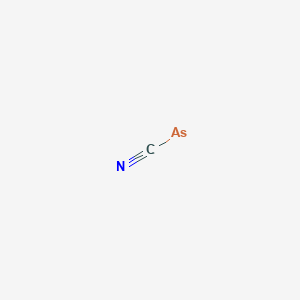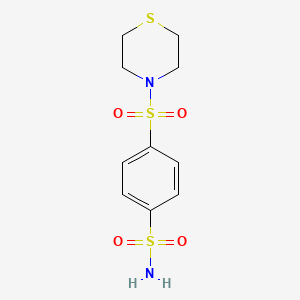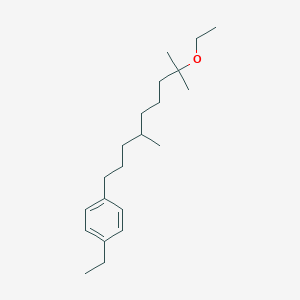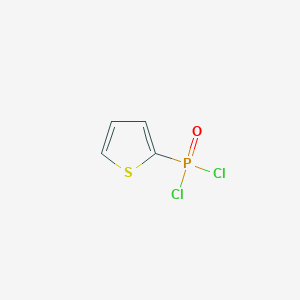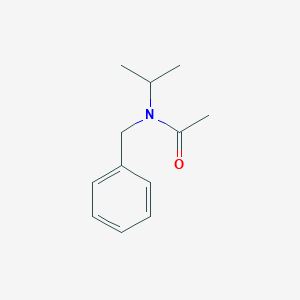
Methyl 5-phenyl-4,5-dihydrofuran-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Phenyl-4,5-dihydro-furan-2-carboxylic acid methyl ester is an organic compound that belongs to the class of furan derivatives This compound is characterized by a furan ring substituted with a phenyl group and a carboxylic acid methyl ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-phenyl-4,5-dihydro-furan-2-carboxylic acid methyl ester typically involves the reaction of methyl 5-bromofuran-2-carboxylate with phenylboronic acid under Suzuki coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like toluene . The reaction proceeds under mild conditions and yields the desired ester after hydrolysis of the ester moiety in basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
5-Phenyl-4,5-dihydro-furan-2-carboxylic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Nitric acid is commonly used as an oxidizing agent.
Reduction: Lithium aluminum hydride is a typical reducing agent for ester reduction.
Substitution: Electrophilic reagents like nitric acid for nitration and halogens for halogenation.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Corresponding alcohols.
Substitution: Nitro or halogen-substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
5-Phenyl-4,5-dihydro-furan-2-carboxylic acid methyl ester has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as an inhibitor of enzymes involved in metabolic pathways.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and as a component in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 5-phenyl-4,5-dihydro-furan-2-carboxylic acid methyl ester involves its interaction with specific molecular targets. For instance, it has been identified as an inhibitor of salicylate synthase MbtI, a Mg2±dependent enzyme involved in the biosynthesis of siderophores in Mycobacterium tuberculosis . The compound binds to the active site of the enzyme, preventing the conversion of chorismate to salicylate, thereby disrupting iron acquisition in the bacteria .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-(4-Nitrophenyl)furan-2-carboxylic acid
- 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylic acid
- 5-(4-Methyl-2-nitrophenyl)furan-2-carboxylic acid
Uniqueness
5-Phenyl-4,5-dihydro-furan-2-carboxylic acid methyl ester is unique due to its specific substitution pattern, which imparts distinct chemical properties and biological activities. Unlike its nitro-substituted counterparts, this compound exhibits a different reactivity profile and potential for diverse applications in scientific research and industry .
Eigenschaften
CAS-Nummer |
56111-51-4 |
|---|---|
Molekularformel |
C12H12O3 |
Molekulargewicht |
204.22 g/mol |
IUPAC-Name |
methyl 2-phenyl-2,3-dihydrofuran-5-carboxylate |
InChI |
InChI=1S/C12H12O3/c1-14-12(13)11-8-7-10(15-11)9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3 |
InChI-Schlüssel |
SOIUTKHNSGWBHY-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CCC(O1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


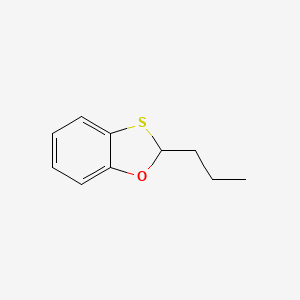
![1,4-Benzenedicarbonitrile, 2-[(4-methoxyphenyl)thio]-](/img/structure/B14640763.png)
